molecular formula C17H20ClN3O2 B11034491 4-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

4-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

Cat. No.: B11034491
M. Wt: 333.8 g/mol
InChI Key: NYFQTMKELBXGRN-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is an organic compound that features a benzamide core substituted with a 4-chloro group and a cyclohexyl ring attached to an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment to Cyclohexyl Ring: The oxadiazole moiety is then attached to a cyclohexyl ring through a nucleophilic substitution reaction.

    Formation of Benzamide: The final step involves the reaction of the substituted cyclohexyl-oxadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

4-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific pathways or receptors.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole moiety is known for its ability to form hydrogen bonds and interact with various biological molecules, which could be crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
  • 4-chloro-N-[1-(3-ethyl-1,2,4-thiadiazol-5-yl)cyclohexyl]benzamide
  • 4-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]benzamide

Uniqueness

4-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is unique due to the specific combination of functional groups and the structural arrangement. The presence of the oxadiazole ring imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H20ClN3O2

Molecular Weight

333.8 g/mol

IUPAC Name

4-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

InChI

InChI=1S/C17H20ClN3O2/c1-2-14-19-16(23-21-14)17(10-4-3-5-11-17)20-15(22)12-6-8-13(18)9-7-12/h6-9H,2-5,10-11H2,1H3,(H,20,22)

InChI Key

NYFQTMKELBXGRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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